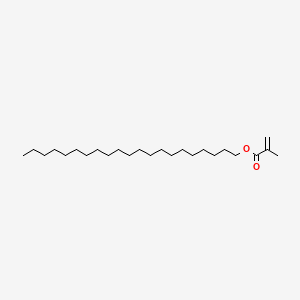

Henicosyl methacrylate

Description

BenchChem offers high-quality Henicosyl methacrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Henicosyl methacrylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

45296-31-9 |

|---|---|

Molecular Formula |

C25H48O2 |

Molecular Weight |

380.6 g/mol |

IUPAC Name |

henicosyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C25H48O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-27-25(26)24(2)3/h2,4-23H2,1,3H3 |

InChI Key |

BYFBMQIXUIFFAU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCOC(=O)C(=C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Henicosyl Methacrylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Henicosyl methacrylate, a long-chain alkyl methacrylate, holds significant potential in the development of novel polymers for specialized applications, including drug delivery systems, biomaterials, and advanced coatings. Its long alkyl chain imparts unique properties such as hydrophobicity, crystallinity, and specific thermal behavior to the resulting polymers. This technical guide provides a comprehensive overview of the synthesis and anticipated properties of henicosyl methacrylate. Due to the limited availability of direct experimental data for henicosyl (C21) methacrylate, this document leverages detailed information from its close structural analogs, stearyl (C18) methacrylate and behenyl (C22) methacrylate, to provide robust experimental protocols and property estimations. This approach offers a strong foundation for researchers and developers to initiate work with this promising monomer.

Synthesis of Henicosyl Methacrylate

The synthesis of henicosyl methacrylate can be effectively achieved through the transesterification of methyl methacrylate with henicosyl alcohol. This method is a widely used and scalable approach for producing a variety of long-chain alkyl methacrylates.

General Reaction Scheme

The overall chemical transformation is depicted in the following reaction:

Methyl Methacrylate + Henicosyl Alcohol → Henicosyl Methacrylate + Methanol

This equilibrium reaction is driven to completion by the removal of the methanol byproduct.

Experimental Protocol: Transesterification Method

This protocol is adapted from established procedures for the synthesis of stearyl and behenyl methacrylate.[1][2][3]

Materials:

-

Methyl methacrylate (MMA)

-

Henicosyl alcohol (1-henicosanol)

-

Catalyst: Potassium cyanide (KCN) or Tetramethyl titanate

-

Inhibitor: Hydroquinone methyl ether (MEHQ)

-

Solvent (optional, for purification): Methanol

-

Drying agent: Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask (1-liter)

-

Vigreux column (1-meter)

-

Distillation head and condenser

-

Heating mantle with magnetic stirrer

-

Vacuum source

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Charging the Reactor: In a 1-liter round-bottom flask, combine methyl methacrylate (in molar excess, e.g., 3 moles per 0.5 moles of alcohol), henicosyl alcohol (0.5 moles), potassium cyanide (1% by weight of the alcohol), and hydroquinone methyl ether (250 ppm).

-

Reaction Setup: Equip the flask with a 1-meter Vigreux column, a distillation head, and a condenser. This setup is crucial for the efficient removal of the methanol/methyl methacrylate azeotrope.

-

Reaction Execution: Heat the mixture to approximately 75°C while stirring. The azeotropic mixture of methanol and methyl methacrylate will begin to distill off at a head temperature of about 65°C.

-

Monitoring the Reaction: The reaction is monitored by observing the cessation of the azeotrope distillation. Typically, the transesterification is complete within 3.5 to 5 hours.

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

If a solid catalyst like KCN was used, filter the mixture to remove it. Wash the filter cake with a small amount of methyl methacrylate.

-

Concentrate the filtrate under reduced pressure at approximately 40°C using a rotary evaporator to remove the excess methyl methacrylate.

-

The resulting product is henicosyl methacrylate, which should be a white, crystalline solid at room temperature. Further purification can be achieved by recrystallization from methanol if necessary.

-

Properties of Henicosyl Methacrylate and its Polymer

Direct experimental data for henicosyl methacrylate is scarce. However, its properties can be reliably estimated by interpolating the known properties of its homologous neighbors, stearyl methacrylate (C18) and behenyl methacrylate (C22).

Physicochemical Properties of Long-Chain Alkyl Methacrylates

The following table summarizes the key physical and chemical properties of stearyl methacrylate and behenyl methacrylate, providing a basis for estimating the properties of henicosyl methacrylate.

| Property | Stearyl Methacrylate (C18) | Behenyl Methacrylate (C22) | Estimated Henicosyl Methacrylate (C21) |

| Molecular Weight | 338.57 g/mol [4] | 394.68 g/mol [5] | ~380.65 g/mol |

| Appearance | White powder/lump to clear liquid[6] | White solid[2] | White solid |

| Melting Point | 18-20 °C[6] | Not specified | ~25-30 °C |

| Boiling Point | 195 °C at 6 mm Hg[6] | 70-71 °C (specific conditions not fully detailed)[5] | >200 °C at reduced pressure |

| Density | 0.864 g/mL at 25 °C[6] | 0.865 g/cm³ (predicted)[5] | ~0.865 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.451[6] | 1.455 (predicted)[5] | ~1.454 |

| Viscosity | 11 mPa·s at 25 °C[4] | Not specified | ~12-15 mPa·s at 25 °C |

| Water Solubility | Insoluble[6] | Not specified, expected to be insoluble | Insoluble |

Polymer Properties

Polymers derived from long-chain alkyl methacrylates, such as poly(henicosyl methacrylate), exhibit distinct properties due to the presence of the long, crystallizable alkyl side chains.

-

Thermal Properties: Poly(stearyl methacrylate) (PSMA) has a reported melting transition temperature of approximately 30.8 °C and a crystallization temperature of 23.5 °C.[7] It is expected that poly(henicosyl methacrylate) would exhibit a slightly higher melting and crystallization temperature due to the longer alkyl chain.

-

Mechanical Properties: The long alkyl side chains act as internal plasticizers, leading to polymers with lower glass transition temperatures compared to their short-chain counterparts. The mechanical properties of dimethacrylate-based resins can be influenced by the addition of stearyl methacrylate, which can reduce water sorption at concentrations up to 25 wt%.[8] A similar effect is anticipated with henicosyl methacrylate. The increasing length of the alkyl side chain in poly(n-alkyl methacrylates) leads to a broader loss modulus peak and tanδ peak.[9]

-

Solubility: Poly(henicosyl methacrylate) is expected to be soluble in nonpolar organic solvents and insoluble in polar solvents like water and lower alcohols.

Polymerization of Henicosyl Methacrylate

Henicosyl methacrylate can be polymerized using various techniques, including free-radical polymerization and controlled radical polymerization methods like RAFT (Reversible Addition-Fragmentation chain Transfer) and ATRP (Atom Transfer Radical Polymerization).

Free-Radical Polymerization

A common method for polymerizing long-chain methacrylates is solution polymerization using a free-radical initiator such as 2,2'-azobisisobutyronitrile (AIBN).

Typical Protocol:

-

Dissolve henicosyl methacrylate and AIBN in a suitable solvent (e.g., toluene).

-

Purge the solution with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit polymerization.

-

Heat the reaction mixture to a temperature that initiates the decomposition of AIBN (typically 60-80 °C).

-

Allow the polymerization to proceed for a set time to achieve the desired molecular weight and conversion.

-

Precipitate the polymer by pouring the reaction mixture into a non-solvent, such as methanol.

-

Collect the polymer by filtration and dry it under vacuum.

Controlled Radical Polymerization

For applications requiring well-defined polymer architectures and low polydispersity, controlled radical polymerization techniques are preferred. RAFT polymerization, for instance, has been successfully used for the synthesis of poly(behenyl methacrylate)-based block copolymers.[10][11] This method allows for precise control over the molecular weight and architecture of the resulting polymers.

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of henicosyl methacrylate.

Polymerization Process

Caption: General process for free-radical polymerization.

Applications and Future Perspectives

The unique properties of henicosyl methacrylate and its corresponding polymer make them attractive for a variety of advanced applications:

-

Drug Delivery: The hydrophobic nature of the polymer can be utilized for the encapsulation and controlled release of hydrophobic drugs. The polymer can form the core of micelles or nanoparticles.

-

Biomaterials: The biocompatibility of polymethacrylates, combined with the specific thermal properties imparted by the long alkyl chain, makes them suitable for applications in tissue engineering and medical implants.

-

Coatings and Additives: Poly(henicosyl methacrylate) can be used as a hydrophobic surface coating, a viscosity index improver, or a pour point depressant in lubricants.[12]

Future research should focus on the direct synthesis and characterization of henicosyl methacrylate to validate the estimated properties and to fully explore its potential in various applications. Furthermore, the synthesis of copolymers of henicosyl methacrylate with other functional monomers could lead to materials with tunable properties for highly specific applications.

Conclusion

References

- 1. Stearyl Methacrylate synthesis - chemicalbook [chemicalbook.com]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. prepchem.com [prepchem.com]

- 4. jamorin.com [jamorin.com]

- 5. Behenyl methacrylate | 16669-27-5, Behenyl methacrylate Formula - ECHEMI [echemi.com]

- 6. Stearyl Methacrylate | 32360-05-7 [chemicalbook.com]

- 7. ijeas.org [ijeas.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of crystallizable poly(behenyl methacrylate)-based block and statistical copolymers and their performance as wax crystal modifiers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis of crystallizable poly(behenyl methacrylate)-based block and statistical copolymers and their performance as wax crystal modifiers - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01023B [pubs.rsc.org]

- 12. jamorin.com [jamorin.com]

An In-depth Technical Guide to Henicosyl Methacrylate: Chemical Structure and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of henicosyl methacrylate, a long-chain alkyl methacrylate. Given the limited direct experimental data on henicosyl methacrylate, this document extrapolates information from closely related long-chain methacrylates, such as behenyl methacrylate and eicosyl methacrylate, to present a thorough profile. This guide covers its chemical structure, physicochemical properties, synthesis, and detailed characterization methodologies.

Chemical Structure and Properties

Henicosyl methacrylate is the ester of methacrylic acid and henicosyl alcohol. Its structure consists of a C21 alkyl chain attached to a methacrylate group.

Molecular Formula: C₂₅H₄₈O₂

Molecular Weight: 380.66 g/mol

The chemical structure of henicosyl methacrylate is depicted in the following diagram:

Caption: Chemical structure of henicosyl methacrylate.

Physicochemical Properties

| Property | Value (for Behenyl Methacrylate) |

| Molecular Formula | C₂₆H₅₀O₂ |

| Molar Mass | 394.67 g/mol |

| Density | 0.865 ± 0.06 g/cm³ (Predicted) |

| Boiling Point | 70-71 °C |

| Flash Point | 215.4 °C |

Synthesis of Henicosyl Methacrylate

A general and common method for the synthesis of long-chain alkyl methacrylates is the esterification or transesterification of methacrylic acid or its esters with the corresponding long-chain alcohol. One specific method involves the reesterification of methyl methacrylate with a fatty alcohol.

The following diagram illustrates a typical workflow for the synthesis of long-chain alkyl methacrylates:

Caption: General workflow for the synthesis of henicosyl methacrylate.

Characterization of Henicosyl Methacrylate

The characterization of henicosyl methacrylate involves various analytical techniques to confirm its structure and purity. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

1H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to identify the chemical structure of henicosyl methacrylate by analyzing the chemical shifts and splitting patterns of its protons.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~6.1 | s | Vinylic proton (trans to ester) |

| ~5.5 | s | Vinylic proton (cis to ester) |

| ~4.1 | t | -O-CH₂- (ester) |

| ~1.9 | s | -CH₃ (methacrylate) |

| ~1.6 | m | -O-CH₂-CH₂- |

| ~1.2-1.4 | m | -(CH₂)₁₈- (alkyl chain) |

| ~0.9 | t | -CH₃ (terminal methyl) |

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified henicosyl methacrylate in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz).

-

Data Acquisition: Acquire the spectrum at room temperature. The number of scans can be adjusted to obtain a good signal-to-noise ratio (typically 16-64 scans).

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak of CDCl₃ (δ 7.26 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in the henicosyl methacrylate molecule.

Expected FTIR Absorption Bands:

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| ~2920, ~2850 | C-H stretching | Alkyl chain |

| ~1720 | C=O stretching | Ester |

| ~1635 | C=C stretching | Alkene |

| ~1160 | C-O stretching | Ester |

Experimental Protocol for FTIR-ATR:

-

Sample Preparation: Place a small amount of the liquid or solid henicosyl methacrylate directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.[2][3]

-

Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

-

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[3] Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

Background Correction: A background spectrum of the clean ATR crystal should be recorded prior to sample analysis and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for determining the molecular weight and fragmentation pattern of henicosyl methacrylate, which helps in confirming its structure and assessing its purity.

Expected Mass Spectrum Fragmentation:

The mass spectrum of henicosyl methacrylate is expected to show a molecular ion peak [M]⁺ and several characteristic fragment ions. Common fragmentation patterns for long-chain esters include the loss of the alkoxy group and cleavage at various points along the alkyl chain.

Experimental Protocol for GC-MS: [4][5][6]

-

Sample Preparation: Dissolve a small amount of henicosyl methacrylate in a volatile organic solvent such as hexane or ethyl acetate to a concentration of approximately 1 mg/mL.

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer. A non-polar or medium-polarity capillary column (e.g., DB-5ms) is suitable for separation.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 300 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low m/z (e.g., 40) to a value greater than the molecular weight of the compound (e.g., 500).

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

The following diagram outlines the general workflow for the characterization of henicosyl methacrylate:

Caption: Workflow for the characterization of henicosyl methacrylate.

References

- 1. chembk.com [chembk.com]

- 2. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 3. Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2.4. Gas Chromatography/Mass Spectrometry (GC/MS) Analysis of Fatty Acid Methyl Esters [bio-protocol.org]

- 5. ntnuopen.ntnu.no [ntnuopen.ntnu.no]

- 6. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physical and Chemical Properties of Poly(henicosyl methacrylate)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(henicosyl methacrylate) is a long-chain poly(alkyl methacrylate) that holds significant promise for a variety of specialized applications, including in drug delivery systems, as a viscosity modifier, and in the formulation of advanced coatings and lubricants. Its long aliphatic side chain imparts unique physical and chemical properties, such as hydrophobicity, a distinct thermal profile, and specific solubility characteristics. This technical guide provides a detailed overview of the anticipated physical and chemical properties of poly(henicosyl methacrylate), based on data from analogous long-chain poly(alkyl methacrylates). It also outlines detailed experimental protocols for its synthesis and characterization.

Predicted Physical and Chemical Properties

| Property | Poly(hexyl methacrylate) | Poly(lauryl methacrylate) | Poly(octadecyl methacrylate) | Poly(behenyl methacrylate) |

| Molecular Weight (Mw, g/mol ) | ~400,000 (by GPC)[1] | ~250,000 (by GPC)[2] | - | - |

| Glass Transition Temp. (Tg, °C) | -5[1] | -65[2] | - | - |

| Refractive Index (nD20) | 1.481[1] | 1.474[2] | - | - |

| Solubility | Soluble in benzene, heptane, toluene[1] | Soluble in benzene, heptane, MEK, THF, toluene, xylene[2] | Soluble in toluene; Insoluble in alcohols[3] | - |

Note: Henicosyl methacrylate has a 21-carbon side chain, placing it between octadecyl (18 carbons) and behenyl (22 carbons) methacrylate.

Experimental Protocols

Synthesis of Henicosyl Methacrylate Monomer

The synthesis of henicosyl methacrylate can be achieved through the esterification of methacryloyl chloride with henicosanol. A general procedure is as follows:

-

Materials : Henicosanol, methacryloyl chloride, triethylamine (TEA), tetrahydrofuran (THF), n-hexane, sodium bicarbonate solution, basic alumina, silica gel.

-

Procedure :

-

Dry the henicosanol in a vacuum oven overnight.

-

In a two-neck flask purged with nitrogen, dissolve henicosanol and TEA in anhydrous THF at room temperature.

-

Cool the flask in an ice bath to 0°C with continuous stirring.

-

Add methacryloyl chloride dropwise to the reaction mixture over a period of 30 minutes.

-

Allow the reaction to stir for several hours, gradually warming to room temperature.

-

Quench the reaction by exposing it to air.

-

Treat the resulting solution with basic alumina to remove unreacted methacryloyl chloride and TEA hydrochloride salt.

-

Filter the purified product and dissolve it in n-hexane.

-

Wash the n-hexane solution with sodium bicarbonate solution and pass it through a silica column for further purification.

-

Remove the solvents under reduced pressure and dry the final product in a vacuum oven at 30°C to yield henicosyl methacrylate as a white solid[4].

-

Polymerization of Henicosyl Methacrylate

Poly(henicosyl methacrylate) can be synthesized via free-radical polymerization. A typical protocol is as follows:

-

Materials : Henicosyl methacrylate monomer, toluene, 2,2'-azobisisobutyronitrile (AIBN) as an initiator, methanol.

-

Procedure :

-

Dissolve the henicosyl methacrylate monomer in toluene in a reaction flask.

-

Add the AIBN initiator (typically 1 mol% with respect to the monomer).

-

Purge the reaction vessel with nitrogen for 30 minutes to remove oxygen.

-

Place the flask in a pre-heated oil bath at a controlled temperature (e.g., 70°C).

-

Allow the polymerization to proceed for a set time (e.g., 3.5 hours) with constant stirring[4].

-

Terminate the polymerization by cooling the flask to room temperature and exposing the solution to air.

-

Precipitate the polymer by pouring the reaction mixture into an excess of cold methanol with stirring.

-

Collect the polymer by filtration and dry it under vacuum until a constant weight is achieved[5].

-

Characterization Methodologies

Molecular Weight Determination: Gel Permeation Chromatography (GPC)

GPC is a crucial technique for determining the molecular weight and molecular weight distribution of polymers[5].

-

Instrumentation : An Agilent 1260 Infinity GPC system (or equivalent) equipped with a guard column and two mixed-bed columns is suitable.

-

Mobile Phase : Tetrahydrofuran (THF) is a common solvent for poly(alkyl methacrylates).

-

Calibration : The system should be calibrated using a series of near-monodisperse poly(methyl methacrylate) (PMMA) or polystyrene standards with known molecular weights[4].

-

Sample Preparation : Dissolve a small amount of the synthesized poly(henicosyl methacrylate) in THF.

-

Analysis : Inject the sample solution into the GPC system. The elution of the polymer is monitored by a detector (e.g., a refractive index detector). The molecular weight averages (Mn, Mw) and dispersity (Đ) are calculated based on the calibration curve.

Thermal Analysis: Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal transitions of the polymer, such as the glass transition temperature (Tg) and melting point (Tm).

-

Instrumentation : A TA Instruments Q200 DSC (or equivalent).

-

Sample Preparation : Weigh approximately 5-10 mg of the polymer into an aluminum DSC pan and seal it.

-

Procedure :

-

Equilibrate the sample at a low temperature (e.g., -80°C).

-

Heat the sample to a temperature above its expected melting point (e.g., 200°C) at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

-

Cool the sample back to the starting temperature at the same rate.

-

Perform a second heating scan under the same conditions[6].

-

-

Data Analysis : The glass transition temperature is typically determined from the second heating scan to erase the thermal history of the sample. The melting point is observed as an endothermic peak.

Visualizations

Caption: Workflow for the synthesis and characterization of poly(henicosyl methacrylate).

Conclusion

While direct experimental data for poly(henicosyl methacrylate) remains to be fully elucidated, this technical guide provides a robust framework for its synthesis, characterization, and property prediction based on well-understood analogous polymers. The detailed protocols and expected property ranges offer a valuable resource for researchers and professionals in drug development and materials science, enabling the exploration of this promising polymer in novel applications. Further experimental investigation is warranted to precisely define the unique characteristics of poly(henicosyl methacrylate).

References

- 1. 聚甲丙烯酰酸己酯 溶液 average Mw ~400,000 by GPC, in toluene | Sigma-Aldrich [sigmaaldrich.com]

- 2. RU2411231C2 - Method for synthesis alkyl methacrylates - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. iosrjournals.org [iosrjournals.org]

- 6. polychemistry.com [polychemistry.com]

An In-depth Technical Guide to the Synthesis of Henicosyl Methacrylate Monomer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for synthesizing henicosyl methacrylate, a long-chain alkyl methacrylate monomer. The information presented is intended to equip researchers, scientists, and professionals in drug development with the necessary details to select and implement the most suitable synthesis strategy for their specific applications. This document outlines three core synthesis methodologies: reaction with methacryloyl chloride, transesterification of methyl methacrylate, and direct esterification of methacrylic acid.

Core Synthesis Methodologies

Henicosyl methacrylate [(CH2=C(CH3)COOC21H43)] is a valuable monomer for the creation of polymers with tailored properties, including hydrophobicity and thermal characteristics, which are of interest in various advanced material and drug delivery applications. The selection of a synthesis method depends on factors such as desired purity, yield, cost of starting materials, and available equipment.

Reaction of 1-Henicosanol with Methacryloyl Chloride

This method is a common and relatively straightforward approach for the synthesis of alkyl methacrylates. It involves the reaction of the corresponding long-chain alcohol, 1-henicosanol, with methacryloyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Transesterification of Methyl Methacrylate with 1-Henicosanol

Transesterification is an equilibrium-driven reaction where the methyl group of methyl methacrylate is exchanged with the henicosyl group from 1-henicosanol. The reaction is typically catalyzed by an acid or a base, and the equilibrium is shifted towards the product by removing the methanol byproduct, often through azeotropic distillation.

Direct Esterification of Methacrylic Acid with 1-Henicosanol

This classic esterification method involves the direct reaction of methacrylic acid with 1-henicosanol, usually in the presence of an acid catalyst. The removal of water, a byproduct of the reaction, is crucial for driving the reaction to completion.

Quantitative Data Summary

The following table summarizes key quantitative data for the different synthesis methods, based on analogous long-chain alkyl methacrylate syntheses.

| Parameter | Reaction with Methacryloyl Chloride (Behenyl Methacrylate)[1] | Transesterification (Stearyl Methacrylate)[1] | Direct Esterification (General) |

| Starting Alcohol | Behenyl Alcohol (C22) | Stearyl Alcohol (C18) | Long-Chain Fatty Alcohols (C8-C22)[2] |

| Primary Reagent | Methacryloyl Chloride | Methyl Methacrylate | Methacrylic Acid |

| Catalyst/Base | Triethylamine | Potassium Cyanide | Sulfuric Acid, p-Toluenesulfonic Acid, Ion Exchange Resins |

| Solvent | Tetrahydrofuran (THF) | None (excess Methyl Methacrylate) | Toluene, Heptane (optional, for azeotropic water removal) |

| Reaction Temperature | 0°C to ambient | ~75°C | 70°C - 140°C |

| Reaction Time | ~20 hours | 3.5 hours | Varies (typically several hours) |

| Yield | 42% | 96% | Generally high, dependent on water removal |

| Purity | High after purification | High after purification | Variable, requires purification |

Experimental Protocols

Protocol 1: Synthesis of Behenyl Methacrylate via Methacryloyl Chloride

This protocol is adapted from the synthesis of behenyl methacrylate and is directly applicable to henicosyl methacrylate by substituting 1-henicosanol for behenyl alcohol.[1]

Materials:

-

Behenyl alcohol (or 1-Henicosanol)

-

Methacryloyl chloride

-

Triethylamine (TEA)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Hexane

-

Saturated sodium bicarbonate solution

-

Silica gel

-

Basic alumina

Equipment:

-

Two-neck round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

Vacuum oven

Procedure:

-

Dry the behenyl alcohol in a vacuum oven overnight.

-

Set up a 500 mL two-neck flask fitted with a rubber septum and a dropping funnel, and purge with nitrogen.

-

To the flask, add anhydrous THF (125 mL), behenyl alcohol (51.1 g, 0.157 mol), and triethylamine (68.8 mL, 49.9 g, 0.493 mol).

-

Stir the reaction mixture at ambient temperature (23°C).

-

Place the flask in an ice bath at 0°C with continuous stirring.

-

Add methacryloyl chloride (22.9 mL, 24.5 g, 0.235 mol) dropwise to the reaction mixture via the dropping funnel over 30 minutes.

-

After stirring for 1 hour, add an additional 60 mL of anhydrous THF to improve stirring efficiency.

-

Allow the reaction mixture to stir for 20 hours, during which it will warm to ambient temperature.

-

Expose the resulting viscous white solution to air, which will turn it into a cloudy yellow solution.

-

Treat the solution with basic alumina to remove unreacted methacryloyl chloride and methacrylic acid.

-

Filter the mixture to remove the TEA hydrochloride salt.

-

The purified product is then filtered under vacuum to yield a white solid.

-

Dissolve the solid in n-hexane and wash with a sodium bicarbonate solution (pH 9).

-

Pass the n-hexane solution through a silica column to remove any remaining impurities.

-

Remove the THF and n-hexane under reduced pressure using a rotary evaporator.

-

Dry the resulting residue overnight in a vacuum oven at 30°C to obtain behenyl methacrylate as a white solid.

Protocol 2: Synthesis of Stearyl Methacrylate via Transesterification

This protocol for stearyl methacrylate can be adapted for henicosyl methacrylate.[1]

Materials:

-

Stearyl alcohol (or 1-Henicosanol)

-

Methyl methacrylate

-

Potassium cyanide (KCN) - EXTREME CAUTION ADVISED

-

Hydroquinone methyl ether (inhibitor)

Equipment:

-

1-liter round-bottom flask

-

Vigreux column (1 m)

-

Distillation head

-

Heating mantle

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

To a 1-liter round-bottom flask, add methyl methacrylate (300 g, 3 mol), stearyl alcohol (135 g, 0.5 mol), KCN (4.35 g, 1% by weight of stearyl alcohol), and hydroquinone methyl ether (0.108 g, 250 ppm).

-

Heat the mixture to approximately 75°C while bubbling air through it.

-

Using a 1 m Vigreux column and distillation head, remove the methyl methacrylate/methanol azeotrope at a head temperature of 65°C.

-

Continue the reaction for 3.5 hours, by which time the transesterification should be complete.

-

Cool the flask and filter the contents to remove the potassium cyanide. Wash the filter residue with a small amount of methyl methacrylate.

-

Concentrate the filtrate at 40°C under a water jet vacuum using a rotary evaporator.

-

The resulting white, crystalline residue is stearyl methacrylate.

Protocol 3: Synthesis of Long-Chain Alkyl Methacrylate via Direct Esterification

This is a generalized protocol based on common direct esterification procedures.

Materials:

-

1-Henicosanol

-

Methacrylic acid

-

p-Toluenesulfonic acid (catalyst)

-

Toluene (solvent)

-

Hydroquinone (inhibitor)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Condenser

-

Heating mantle

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stirrer, add 1-henicosanol, toluene, and a catalytic amount of p-toluenesulfonic acid.

-

Add methacrylic acid (1.1 to 1.5 molar equivalents relative to the alcohol) and a small amount of hydroquinone to inhibit polymerization.

-

Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.

-

Continue the reaction until no more water is collected in the trap.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with saturated sodium bicarbonate solution to remove the acid catalyst and unreacted methacrylic acid.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the toluene under reduced pressure using a rotary evaporator to yield the crude henicosyl methacrylate.

-

Further purification can be achieved by column chromatography or recrystallization.

Visualizations of Synthesis Pathways and Workflows

Caption: Overview of the three main synthesis pathways for henicosyl methacrylate.

Caption: A generalized experimental workflow for the synthesis and purification of henicosyl methacrylate.

References

Solubility of Henicosyl Methacrylate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Henicosyl methacrylate, a long-chain alkyl methacrylate, is a monomer of significant interest in polymer chemistry, materials science, and drug delivery systems. Its long alkyl chain imparts a distinct hydrophobic character, influencing its solubility in various organic solvents and, consequently, the properties of the resulting polymers. Understanding the solubility of henicosyl methacrylate is crucial for its polymerization, processing, and application in diverse fields, including the formulation of advanced drug delivery vehicles where polymer-drug and polymer-excipient interactions are paramount.

This technical guide provides an in-depth overview of the solubility characteristics of henicosyl methacrylate in organic solvents. While specific quantitative solubility data for this particular long-chain methacrylate is not extensively available in public literature, this guide extrapolates from the known behavior of similar long-chain alkyl methacrylates and outlines the experimental protocols necessary for determining its solubility with precision.

General Solubility Characteristics

Long-chain alkyl methacrylates, such as henicosyl methacrylate, are characterized by their dominant hydrophobic side chains. This structural feature dictates their solubility, making them generally soluble in nonpolar organic solvents and insoluble in polar solvents like water. The principle of "like dissolves like" is a fundamental predictor of solubility for these compounds.

Based on the behavior of analogous long-chain methacrylates like behenyl methacrylate (a mixture of C18, C20, and C22 methacrylates), it can be inferred that henicosyl methacrylate exhibits good solubility in a range of nonpolar and weakly polar organic solvents.[1][2] Copolymers of behenyl methacrylate can be prepared with a variety of monomers in solvents such as toluene.[1]

Expected Solubility Profile of Henicosyl Methacrylate:

-

High Solubility: Expected in nonpolar aliphatic and aromatic hydrocarbons (e.g., hexane, heptane, toluene, xylene), chlorinated hydrocarbons (e.g., dichloromethane, chloroform), and ethers (e.g., diethyl ether, tetrahydrofuran).

-

Moderate to Low Solubility: Expected in moderately polar solvents such as esters (e.g., ethyl acetate) and ketones (e.g., acetone, methyl ethyl ketone). The large alkyl chain may limit miscibility with more polar members of these solvent families.

-

Insoluble: Expected in highly polar solvents such as water, methanol, ethanol, and dimethyl sulfoxide (DMSO).

It is important to note that the dissolution of high molecular weight polymers can be a slow process.[3] The process begins with the solvent molecules penetrating the bulk polymer, causing it to swell, followed by the disentanglement and diffusion of individual polymer chains into the solvent phase.[3]

Quantitative Solubility Data

| Solvent Class | Representative Solvents | Expected Solubility of Henicosyl Methacrylate |

| Nonpolar Aliphatic | n-Hexane, n-Heptane, Cyclohexane | High |

| Aromatic | Toluene, Xylene, Benzene | High |

| Chlorinated | Dichloromethane, Chloroform | High |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | High |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate to Low |

| Esters | Ethyl Acetate, Butyl Acetate | Moderate to Low |

| Alcohols | Methanol, Ethanol, Isopropanol | Insoluble |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Insoluble |

Experimental Protocol: Gravimetric Method for Solubility Determination

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid solute in a liquid solvent.[4][5] It involves preparing a saturated solution, separating a known amount of the solution, evaporating the solvent, and weighing the remaining solute.

Materials and Equipment:

-

Henicosyl methacrylate

-

Selected organic solvent

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Volumetric flasks

-

Pipettes

-

Evaporating dish or watch glass

-

Drying oven

-

Filtration apparatus (e.g., syringe filters)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of henicosyl methacrylate to a known volume of the chosen organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is necessary to ensure saturation.

-

Place the container in a temperature-controlled shaker or water bath set to the desired experimental temperature.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The time required may vary depending on the solvent and the polymer's dissolution rate.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is established, allow the undissolved solid to settle.

-

Carefully withdraw a precise volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled pipette to maintain the experimental temperature.

-

Immediately filter the withdrawn sample using a syringe filter compatible with the solvent to remove any suspended microparticles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered, known volume of the saturated solution to a pre-weighed, clean, and dry evaporating dish.

-

Record the total weight of the evaporating dish and the solution.

-

Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen. For higher boiling point solvents, a drying oven set to a temperature below the decomposition temperature of henicosyl methacrylate may be used.

-

Once the solvent is fully evaporated, place the evaporating dish in a drying oven at a moderate temperature (e.g., 40-60°C) until a constant weight is achieved. This ensures the complete removal of any residual solvent.

-

Cool the dish in a desiccator to room temperature and weigh it on an analytical balance.

-

-

Calculation of Solubility:

-

Mass of the solute (henicosyl methacrylate): Subtract the initial weight of the empty evaporating dish from the final constant weight of the dish with the dried solute.

-

Mass of the solvent: Subtract the mass of the solute from the total mass of the solution (evaporating dish with solution minus the empty dish).

-

Solubility ( g/100 g solvent): (Mass of solute / Mass of solvent) x 100

-

Solubility ( g/100 mL solvent): The density of the solvent at the experimental temperature will be needed for this conversion.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical steps involved in determining the solubility of a polymer like henicosyl methacrylate.

Caption: A flowchart of the gravimetric method for polymer solubility determination.

Conclusion

While specific quantitative data for the solubility of henicosyl methacrylate in organic solvents remains to be extensively published, its chemical structure strongly suggests high solubility in nonpolar organic solvents. For applications requiring precise solubility values, the gravimetric method provides a robust and accessible experimental protocol. The information and methodologies presented in this guide offer a foundational understanding for researchers and professionals working with henicosyl methacrylate, enabling informed solvent selection and the generation of critical data for formulation and material design.

References

Unveiling the Thermal Behavior of Poly(henicosyl methacrylate): A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the expected thermal properties of poly(henicosyl methacrylate), a polymer characterized by its long n-alkyl side chain. This document is intended for researchers, scientists, and professionals in drug development who are exploring the use of novel polymers with specific thermal characteristics. Due to the limited availability of direct experimental data for poly(henicosyl methacrylate), this guide extrapolates its probable thermal behavior from established trends in homologous long-chain poly(n-alkyl methacrylate)s and outlines the definitive experimental methodologies for its characterization.

Core Concepts: The Glass Transition in Long-Chain Poly(n-alkyl methacrylate)s

The glass transition temperature (Tg) is a critical parameter for amorphous and semi-crystalline polymers, marking the reversible transition from a rigid, glassy state to a more flexible, rubbery state. In the case of poly(n-alkyl methacrylate)s, the length of the n-alkyl side chain plays a pivotal role in determining the Tg. As the side chain length increases, a phenomenon known as "internal plasticization" occurs. The long, flexible alkyl chains increase the free volume within the polymer matrix, enhancing the mobility of the polymer backbone and consequently lowering the glass transition temperature.

For poly(n-alkyl methacrylate)s with sufficiently long side chains, such as poly(henicosyl methacrylate) with its C21 side chain, another significant thermal event is the crystallization and melting of the side chains. This side-chain crystallinity can impart unique properties to the material, such as thermal energy storage capabilities and distinct mechanical behaviors at different temperatures.

Expected Thermal Properties of Poly(henicosyl methacrylate)

Based on the established trends for long-chain poly(n-alkyl methacrylate)s, the following thermal properties for poly(henicosyl methacrylate) are anticipated. It is crucial to note that these are expected values and require experimental verification.

| Property | Expected Characteristic |

| Glass Transition (Tg) | A low, likely sub-ambient, glass transition temperature is expected due to the significant plasticizing effect of the long henicosyl side chains. The Tg may be difficult to detect or may be masked by the melting of the side chains. |

| Side-Chain Crystallization (Tc) | A distinct crystallization exotherm is anticipated upon cooling from the melt as the henicosyl side chains organize into a crystalline structure. |

| Side-Chain Melting (Tm) | A corresponding melting endotherm is expected upon heating, representing the transition of the crystalline side chains to an amorphous state. This melting point is expected to be above room temperature. |

Experimental Determination of Thermal Properties

The precise determination of the thermal transitions in poly(henicosyl methacrylate) requires empirical analysis. Differential Scanning Calorimetry (DSC) is the primary and most direct technique for this purpose.

Detailed Experimental Protocol for Differential Scanning Calorimetry (DSC)

| Step | Procedure |

| 1. Sample Preparation | Accurately weigh 5-10 mg of the poly(henicosyl methacrylate) sample into a standard aluminum DSC pan. Crimp a lid onto the pan to encapsulate the sample. Prepare an empty, sealed aluminum pan to be used as a reference. |

| 2. Instrument Setup | Place the sample and reference pans into the DSC cell. Purge the cell with a dry, inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to provide a stable and inert atmosphere. |

| 3. Thermal Program | Heat-Cool-Heat Cycle: a. First Heating Scan: Heat the sample from a sub-ambient temperature (e.g., -50 °C) to a temperature well above the expected melting point (e.g., 100 °C) at a controlled rate (e.g., 10 °C/min). This scan erases the sample's prior thermal history. b. Cooling Scan: Cool the sample from the upper temperature back to the starting sub-ambient temperature at a controlled rate (e.g., 10 °C/min). This allows for the observation of crystallization. c. Second Heating Scan: Heat the sample again at the same controlled rate. The data from this scan is typically used for analysis of the glass transition and melting behavior. |

| 4. Data Analysis | Analyze the resulting heat flow versus temperature curve (thermogram). The glass transition will appear as a step-like change in the baseline. Crystallization will be an exothermic peak, and melting will be an endothermic peak. Determine the onset, midpoint, or peak temperatures for each transition. |

Experimental Workflow for DSC Analysis

The following diagram illustrates the logical workflow for the characterization of the thermal properties of poly(henicosyl methacrylate) using Differential Scanning Calorimetry.

Conclusion

Determining the Molecular Weight of Henicosyl Methacrylate Polymers: An In-depth Technical Guide

Introduction

Henicosyl methacrylate polymers, a class of long-chain poly(alkyl methacrylates), are of significant interest in various fields, including lubricants, coatings, and drug delivery systems, owing to their unique thermal and solution properties. The molecular weight and molecular weight distribution of these polymers are critical parameters that dictate their physical and chemical characteristics, and ultimately their performance in specific applications. Accurate determination of these parameters is therefore essential for quality control, research, and development. This technical guide provides an in-depth overview of the primary methods employed for the molecular weight determination of henicosyl methacrylate polymers, targeting researchers, scientists, and professionals in drug development.

Core Methodologies for Molecular Weight Determination

The determination of the molecular weight of henicosyl methacrylate polymers can be accomplished through several well-established techniques. The most common and effective methods include Gel Permeation Chromatography (GPC), Static Light Scattering (SLS), and Viscometry. Each method offers distinct advantages and provides different types of molecular weight averages.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful and widely used technique for determining the molecular weight distribution of polymers.[1][2] The principle of GPC is based on separating polymer molecules according to their hydrodynamic volume in solution. Larger molecules elute from the chromatography column faster than smaller molecules.

Key Molecular Weight Averages Obtained from GPC:

-

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

-

Weight-average molecular weight (Mw): An average that is more sensitive to the presence of high molecular weight chains.

-

Polydispersity Index (PDI) or Dispersity (Đ): The ratio of Mw/Mn, which provides an indication of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse sample where all polymer chains have the same length.

Static Light Scattering (SLS)

Static Light Scattering is an absolute technique for determining the weight-average molecular weight (Mw) of polymers without the need for column calibration with polymer standards.[3][4][5] The method is based on measuring the intensity of light scattered by a polymer solution at various angles and concentrations.[1][4] For high molecular weight polymers, SLS is a particularly valuable technique.

Viscometry

Viscometry is a classical and cost-effective method for determining the viscosity-average molecular weight (Mv) of polymers.[6][7][8] This technique involves measuring the viscosity of dilute polymer solutions and relating it to the molecular weight through the Mark-Houwink-Sakurada equation.[7][8] While less precise than GPC or SLS for determining the full molecular weight distribution, it is a robust method for routine analysis and for establishing relationships between molecular weight and intrinsic viscosity.[6]

Experimental Protocols

Gel Permeation Chromatography (GPC)

Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of poly(henicosyl methacrylate).

Materials and Equipment:

-

GPC system equipped with a pump, injector, column oven, and a differential refractive index (RI) detector.[9]

-

GPC columns suitable for the expected molecular weight range of the polymer.

-

Tetrahydrofuran (THF) (HPLC grade) as the mobile phase.[9][10]

-

Poly(methyl methacrylate) (PMMA) or polystyrene (PS) standards for calibration.

-

Analytical balance, volumetric flasks, and syringes with filters.

Protocol:

-

Mobile Phase Preparation: Prepare the mobile phase, typically THF, and degas it thoroughly.

-

Calibration:

-

Prepare a series of solutions of narrow molecular weight distribution polymer standards (e.g., PMMA) in THF at known concentrations (e.g., 1 mg/mL).

-

Inject each standard solution into the GPC system and record the retention time.

-

Create a calibration curve by plotting the logarithm of the molecular weight versus the retention time.

-

-

Sample Preparation:

-

Accurately weigh a small amount of the poly(henicosyl methacrylate) sample (e.g., 2-5 mg).

-

Dissolve the sample in a known volume of THF (e.g., 2-5 mL) to create a dilute solution.

-

Ensure complete dissolution, which may require gentle agitation or warming.

-

Filter the solution through a syringe filter (e.g., 0.45 µm) to remove any particulate matter.

-

-

Analysis:

-

Inject the filtered polymer solution into the GPC system.

-

Record the chromatogram.

-

-

Data Analysis:

-

Using the calibration curve, the GPC software calculates the Mn, Mw, and PDI of the poly(henicosyl methacrylate) sample.

-

Static Light Scattering (SLS)

Objective: To determine the absolute weight-average molecular weight (Mw) of poly(henicosyl methacrylate).

Materials and Equipment:

-

Light scattering photometer with a laser light source.

-

Glass vials or cuvettes.

-

Solvent (e.g., Toluene or THF), filtered to be dust-free.

-

Analytical balance and volumetric flasks.

-

Syringe filters.

Protocol:

-

Sample Preparation:

-

Prepare a stock solution of poly(henicosyl methacrylate) in a suitable, dust-free solvent (e.g., toluene) at a known concentration.

-

Prepare a series of dilutions from the stock solution.

-

Filter all solutions through a fine filter (e.g., 0.2 µm) directly into clean, dust-free scattering cells.

-

-

Measurement:

-

Measure the intensity of scattered light for each concentration at multiple angles.

-

Measure the refractive index increment (dn/dc) of the polymer-solvent system using a differential refractometer.

-

-

Data Analysis:

-

The data is typically analyzed using a Zimm plot, which is a double extrapolation to zero concentration and zero scattering angle.[4]

-

The weight-average molecular weight (Mw) is determined from the intercept of the extrapolated data on the y-axis.

-

Viscometry

Objective: To determine the viscosity-average molecular weight (Mv) of poly(henicosyl methacrylate).

Materials and Equipment:

-

Constant temperature water bath.

-

Stopwatch.

-

Solvent (e.g., Toluene or THF).

-

Analytical balance and volumetric flasks.

Protocol:

-

Solution Preparation:

-

Prepare a stock solution of poly(henicosyl methacrylate) in a suitable solvent.

-

Prepare a series of dilutions from the stock solution.

-

-

Measurement:

-

Calculations:

-

Data Analysis:

-

Plot both the reduced viscosity and the inherent viscosity against concentration on the same graph.

-

Extrapolate the two lines to zero concentration. The common intercept gives the intrinsic viscosity ([η]).[8][12]

-

Use the Mark-Houwink-Sakurada equation, [η] = K * Mv^a, to calculate the viscosity-average molecular weight (Mv). The constants K and 'a' are specific to the polymer-solvent-temperature system and must be known from the literature or determined separately.

-

Data Presentation

Table 1: GPC Analysis of Poly(alkyl methacrylate) Samples

| Sample ID | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| PHMA-1 | 58,000 | 75,400 | 1.30 |

| PHMA-2 | 125,000 | 150,000 | 1.20 |

| PHMA-3 | 439,000 | 548,750 | 1.25 |

Data adapted from similar long-chain polymethacrylates.[13]

Table 2: SLS and Viscometry Data for a Poly(alkyl methacrylate) Sample

| Parameter | Value |

| Static Light Scattering | |

| Weight-Average Molecular Weight (Mw) | 150,000 g/mol |

| Second Virial Coefficient (A₂) | 3.5 x 10⁻⁴ mol·mL/g² |

| Radius of Gyration (Rg) | 15 nm |

| Viscometry | |

| Intrinsic Viscosity ([η]) | 0.45 dL/g |

| Mark-Houwink K | 1.2 x 10⁻⁴ dL/g |

| Mark-Houwink a | 0.68 |

| Viscosity-Average Molecular Weight (Mv) | 145,000 g/mol |

Visualizations

Experimental Workflow for GPC Analysis

Caption: Workflow for GPC analysis of polymers.

Logical Relationship for Viscometry Data Analysis

Caption: Data analysis pathway for viscometry.

Signaling Pathway for Light Scattering Data Interpretation

Caption: Interpretation pathway for SLS data.

References

- 1. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]

- 2. Gel Permeation Chromatography Characterization of the Chain Length Distributions in Thiol-Acrylate Photopolymer Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.aip.org [pubs.aip.org]

- 4. brookhaveninstruments.com [brookhaveninstruments.com]

- 5. warwick.ac.uk [warwick.ac.uk]

- 6. Molecular weight determination of polymers by viscometry | DOCX [slideshare.net]

- 7. scribd.com [scribd.com]

- 8. Determination of molecular weight of polymers by visometry | PPTX [slideshare.net]

- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 11. Measuring a Polymer’s Molecular Weight with a Viscometer - Sparx Engineering [sparxeng.com]

- 12. Determination of Viscosity Average Molecular Weight of Polymer (Theory) : Physical Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 13. ijeas.org [ijeas.org]

Thermal Stability of Henicosyl Methacrylate Polymers: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability of henicosyl methacrylate polymers. Due to the limited availability of specific experimental data for poly(henicosyl methacrylate), this document synthesizes information from studies on a range of long-chain poly(n-alkyl methacrylates) to project the thermal properties and degradation behavior of this specific polymer. The guide covers the primary degradation mechanisms, expected thermal stability based on trends observed in analogous polymers, and detailed experimental protocols for characterization via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). All quantitative data from cited sources are summarized in structured tables for comparative analysis. Furthermore, this guide includes a schematic representation of the thermal degradation workflow for poly(n-alkyl methacrylates).

Introduction

Poly(n-alkyl methacrylates) are a versatile class of polymers with properties that can be finely tuned by altering the length of the alkyl side chain. These polymers find applications in various fields, including as viscosity modifiers, pour point depressants in lubricating oils, and as components in drug delivery systems. The thermal stability of these polymers is a critical parameter that dictates their processing conditions and service life in high-temperature applications. Henicosyl methacrylate, with a 21-carbon alkyl side chain, is a long-chain methacrylate monomer that is expected to impart significant hydrophobicity and unique thermal properties to its corresponding polymer. Understanding the thermal degradation behavior of poly(henicosyl methacrylate) is therefore essential for its potential application in demanding environments.

Thermal Degradation Mechanism of Poly(n-alkyl methacrylates)

The thermal degradation of poly(n-alkyl methacrylates) primarily proceeds via depolymerization, yielding the constituent monomer as the major product.[1][2] This process is essentially the reverse of the polymerization reaction. The generally accepted mechanism involves:

-

Initiation: The degradation is initiated by the homolytic scission of the polymer backbone, often at weak links, to form macroradicals.

-

Depropagation: These macroradicals then "unzip" or depropagate, releasing monomer units. The long "zip length" of this depropagation is a characteristic feature of many polymethacrylates, leading to high monomer yields.[1]

-

Termination: The process terminates through reactions such as radical combination or disproportionation.

For poly(n-alkyl methacrylates) with longer alkyl side chains, in addition to monomer, the formation of other degradation products like olefins and methacrylic acid can also occur.[2]

Predicted Thermal Stability of Poly(henicosyl methacrylate)

Studies on poly(methyl methacrylate), poly(butyl methacrylate), and poly(2-ethylhexyl methacrylate) have shown that polymers with longer alkyl side chains tend to have a higher rate of thermal degradation.[1] However, for very long, linear n-alkyl side chains, the degradation behavior can be more complex.

A study on poly(stearyl methacrylate) (PSMA), which has an 18-carbon side chain, provides valuable insight. The thermogravimetric analysis of PSMA showed that the polymer degrades in a single step in the temperature range of 233-414 °C.[3] Given that henicosyl methacrylate has a longer alkyl chain (21 carbons), it is anticipated to exhibit a similar single-step degradation profile. The initial degradation temperature is expected to be in a comparable range, though slight variations may occur due to the difference in the side-chain length.

Quantitative Thermal Analysis Data

The following table summarizes the thermal degradation data for poly(stearyl methacrylate) (C18), which serves as a close structural analog to poly(henicosyl methacrylate) (C21).

| Polymer | Degradation Temperature Range (°C) | Key Observations |

| Poly(stearyl methacrylate) (PSMA) | 233 - 414 | Degrades in a single step.[3] |

It is important to note that the thermal stability of polymers is also influenced by factors such as molecular weight and polydispersity.[1][4] Higher molecular weight poly(alkyl methacrylates) generally exhibit greater thermal resistance.[1]

Experimental Protocols for Thermal Analysis

To accurately assess the thermal stability of henicosyl methacrylate polymers, standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

-

Instrument: A calibrated thermogravimetric analyzer is used.

-

Sample Preparation: A small amount of the polymer sample (typically 5-15 mg) is placed in a tared TGA pan (e.g., platinum or aluminum).[5]

-

Atmosphere: The experiment is typically conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-100 mL/min) to prevent oxidative degradation.[6]

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-900 °C) at a constant heating rate (e.g., 10 °C/min).[5][6]

-

Data Analysis: The resulting TGA curve plots the percentage of weight loss versus temperature. Key parameters to be determined include the onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tmax), and the residual mass at the final temperature.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature or time. It is used to determine thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).

-

Instrument: A calibrated differential scanning calorimeter is used.

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) is hermetically sealed in an aluminum pan.[5] An empty sealed pan is used as a reference.

-

Atmosphere: The experiment is conducted under an inert atmosphere, such as nitrogen.[5]

-

Temperature Program: A common procedure involves a heat-cool-heat cycle to erase the thermal history of the sample. For example, the sample is equilibrated at a low temperature (e.g., -80 °C), heated to a temperature above its expected melting point (e.g., 200 °C), cooled back to the starting temperature, and then reheated.[5] A typical heating/cooling rate is 10 °C/min.[5]

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. The glass transition is observed as a step change in the baseline, while melting and crystallization are seen as endothermic and exothermic peaks, respectively.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of the thermal stability of a poly(n-alkyl methacrylate).

Caption: Workflow for Thermal Stability Analysis.

Conclusion

While specific experimental data for poly(henicosyl methacrylate) remains to be established, this guide provides a robust framework for understanding its expected thermal stability. Based on the behavior of analogous long-chain poly(n-alkyl methacrylates), poly(henicosyl methacrylate) is predicted to exhibit a single-step thermal degradation profile, primarily yielding its monomer upon decomposition. The onset of this degradation is anticipated to be in a similar range to that of poly(stearyl methacrylate). For researchers and professionals in drug development and materials science, the detailed experimental protocols provided herein offer a standardized approach to characterizing the thermal properties of this and other novel long-chain methacrylate polymers. Further experimental investigation is warranted to precisely quantify the thermal stability of poly(henicosyl methacrylate) and to fully elucidate its potential for various applications.

References

"henicosyl methacrylate CAS number and safety data sheet"

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available safety and handling information for henicosyl methacrylate. Due to the limited publicly available data for this specific long-chain alkyl methacrylate, this document synthesizes information from closely related analogs and the broader class of methacrylate compounds. It is intended to offer guidance to researchers, scientists, and professionals in drug development on the potential hazards, safe handling procedures, and emergency protocols. All quantitative data from analogous compounds are presented in structured tables for comparative analysis.

Introduction

Chemical Identification

A specific CAS (Chemical Abstracts Service) number for henicosyl methacrylate could not be located in the conducted searches. However, the CAS number for a close structural analog, docosyl methacrylate (C22 methacrylate), is 16669-27-5 [1]. This suggests that henicosyl methacrylate, with a 21-carbon alkyl chain, would have a unique CAS number, which is currently not indexed in readily accessible databases.

Hazard Identification and Classification

A specific Safety Data Sheet (SDS) for henicosyl methacrylate is not publicly available. Therefore, a definitive hazard classification according to GHS (Globally Harmonized System of Classification and Labelling of Chemicals) is not possible. However, based on the safety profiles of other methacrylate monomers, the following potential hazards should be considered:

-

Skin Irritation: Many methacrylates can cause skin irritation upon direct contact.

-

Skin Sensitization: Some individuals may develop an allergic skin reaction (contact dermatitis) after repeated exposure to certain methacrylates.[2]

-

Eye Irritation: Direct contact with the eyes is likely to cause irritation.

-

Respiratory Irritation: Inhalation of vapors or aerosols may cause irritation to the respiratory tract.

In general, the toxicity of methacrylates tends to decrease as the lipophilicity (and thus the length of the alkyl chain) increases.[3]

Comparative Physicochemical and Toxicological Data

Due to the absence of specific data for henicosyl methacrylate, the following tables summarize key quantitative information for more common, shorter-chain methacrylates to provide a basis for risk assessment.

Table 1: Physicochemical Properties of Selected Methacrylates

| Property | Methyl Methacrylate | 2-Hydroxyethyl Methacrylate |

| CAS Number | 80-62-6 | 868-77-9 |

| Molecular Formula | C5H8O2[4][5] | C6H10O3 |

| Molecular Weight | 100.12 g/mol [4][6] | 130.14 g/mol |

| Appearance | Colorless liquid[4] | Colorless to light yellow liquid |

| Boiling Point | 101 °C[4] | 213 °C[7] |

| Melting Point | -48 °C[4] | -12 °C[7] |

| Flash Point | 10 °C (closed cup) | 106 °C[7] |

| Vapor Pressure | 38.7 mmHg at 25 °C | 0.13 mbar at 25 °C[7] |

| Solubility in Water | 1.5 g/100 mL[4] | Soluble[7] |

Table 2: Toxicological Data of Selected Methacrylates

| Parameter | Methyl Methacrylate | 2-Hydroxyethyl Methacrylate |

| LD50 Oral (Rat) | 7872 mg/kg | 5050 mg/kg |

| LD50 Dermal (Rabbit) | >5000 mg/kg | >3000 mg/kg |

| LC50 Inhalation (Rat) | 78,000 mg/m³ (4h) | >12.5 ppm (similar compound) |

| Primary Hazards | Flammable liquid, Skin irritation, Skin sensitization, Respiratory irritation | Eye irritation, Skin irritation, Skin sensitization |

Experimental Protocols: Safe Handling of Methacrylate Monomers

The following are general best-practice protocols for handling methacrylate monomers in a laboratory setting. These should be adapted based on a specific, on-site risk assessment.

5.1 Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Change gloves immediately if contamination occurs.

-

Skin Protection: A lab coat is required. For larger quantities or tasks with a higher risk of splashing, consider additional protective clothing.

-

Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are insufficient, a respirator with an appropriate organic vapor cartridge may be necessary.

5.2 Engineering Controls

-

Work should be conducted in a well-ventilated laboratory.

-

A certified chemical fume hood is the preferred engineering control for handling volatile or aerosolizing methacrylate monomers.

-

Ensure safety showers and eyewash stations are readily accessible.

5.3 Handling and Storage

-

Avoid contact with skin, eyes, and clothing.

-

Keep containers tightly closed when not in use.

-

Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.

-

Protect from sunlight and sources of UV radiation, which can initiate polymerization.

-

Methacrylate monomers are often stabilized with an inhibitor. Ensure proper storage conditions to maintain the effectiveness of the inhibitor and prevent unintended polymerization.

-

Avoid contact with strong oxidizing agents, acids, and bases.

5.4 First Aid Measures

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.

-

In case of skin contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. If irritation or a rash develops, seek medical attention.

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Logical Workflow for Safe Chemical Handling

The following diagram illustrates a logical workflow for the safe handling of a research chemical like henicosyl methacrylate, from procurement to disposal.

Conclusion

While specific safety data for henicosyl methacrylate remains elusive, a cautious approach based on the known hazards of the methacrylate class of compounds is essential for ensuring laboratory safety. Researchers and professionals must adhere to stringent safety protocols, including the use of appropriate personal protective equipment and engineering controls. The information provided in this guide, drawn from analogous compounds, should serve as a foundation for a thorough, site-specific risk assessment before any handling of henicosyl methacrylate.

References

- 1. chembk.com [chembk.com]

- 2. Methacrylates - Chemical Safety Facts [chemicalsafetyfacts.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Methyl methacrylate - Wikipedia [en.wikipedia.org]

- 5. Methyl methacrylate [webbook.nist.gov]

- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 7. fishersci.com [fishersci.com]

Henicosyl Methacrylate: A Comprehensive Technical Guide to its Applications in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Henicosyl methacrylate, a long-chain alkyl methacrylate, is an emerging monomer with significant potential in the development of advanced biomaterials and drug delivery systems. Its long C21 alkyl chain imparts a unique combination of hydrophobicity and crystallinity, which can be precisely tailored through copolymerization to create materials with a wide range of physicochemical properties. This technical guide provides an in-depth review of the synthesis, polymerization, and applications of henicosyl methacrylate and related long-chain alkyl methacrylates. It details experimental protocols, summarizes key quantitative data, and presents visual representations of experimental workflows and conceptual applications to serve as a comprehensive resource for researchers in polymer chemistry, materials science, and pharmaceutical development. While direct literature on henicosyl methacrylate is emerging, this guide draws parallels from the extensively studied behenyl methacrylate (C22) and other long-chain methacrylates to provide a robust foundational understanding.

Introduction

Long-chain alkyl methacrylates are a versatile class of monomers that have garnered significant interest for their utility in creating polymers with tunable properties. The length of the alkyl side chain plays a crucial role in determining the polymer's characteristics, such as its melting temperature, crystallinity, and solubility. Henicosyl methacrylate, with its 21-carbon chain, sits in a category of methacrylates that can impart significant hydrophobic and crystalline domains to a polymer backbone. This makes it a valuable component in the design of materials for a variety of applications, from wax crystal modification in industrial settings to the controlled release of therapeutic agents in medicine.

The biocompatibility of methacrylate-based polymers, such as the widely-used poly(2-hydroxyethyl methacrylate) (pHEMA), is well-established, paving the way for the exploration of novel copolymers incorporating henicosyl methacrylate for biomedical applications.[1][2] By combining the hydrophobicity of henicosyl methacrylate with hydrophilic monomers, researchers can create amphiphilic copolymers capable of self-assembly into nanoparticles, micelles, or hydrogels, which are ideal for drug encapsulation and targeted delivery.[3]

Synthesis and Polymerization

The synthesis of henicosyl methacrylate and its subsequent polymerization are foundational to harnessing its potential. This section details the common synthetic routes and polymerization techniques, with a focus on methods that offer control over the final polymer architecture.

Synthesis of Henicosyl Methacrylate

Henicosyl methacrylate is typically synthesized via the esterification of henicosanol (1-henicosanol) with methacryloyl chloride. This reaction is analogous to the synthesis of other long-chain alkyl methacrylates like behenyl methacrylate.[4]

Experimental Protocol: Synthesis of Henicosyl Methacrylate

-

Materials: Henicosanol, methacryloyl chloride, triethylamine (TEA), anhydrous tetrahydrofuran (THF), basic alumina, n-hexane, sodium bicarbonate solution.

-

Procedure:

-

In a two-neck flask under a nitrogen atmosphere, dissolve henicosanol and triethylamine in anhydrous THF.

-

Cool the reaction mixture to 0°C in an ice bath with continuous stirring.

-

Add methacryloyl chloride dropwise to the reaction mixture over a period of 30 minutes.

-

Allow the reaction to stir for 20-24 hours, during which it will gradually warm to room temperature.

-

Quench the reaction by exposing it to air. Treat the resulting solution with basic alumina to remove unreacted methacryloyl chloride, methacrylic acid, and triethylamine hydrochloride salt.

-

Filter the mixture and remove the THF under reduced pressure.

-

Dissolve the residue in n-hexane and wash with a sodium bicarbonate solution.

-

Purify the product by passing it through a silica column.

-

Remove the n-hexane under reduced pressure and dry the resulting white solid in a vacuum oven at 30°C.

-

-

Characterization: The final product, henicosyl methacrylate, can be characterized by ¹H NMR spectroscopy and elemental microanalysis to confirm its structure and purity.[4]

Polymerization Techniques